molecular formula C13H15Br2N3O2S B6079351 4-bromo-N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide

4-bromo-N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide

Cat. No. B6079351
M. Wt: 437.15 g/mol
InChI Key: VQHORNVDMJDQEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The precise mechanism of action of 4-bromo-N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide is not fully understood. However, it is believed to act by binding to the active site of enzymes and inhibiting their activity. This leads to a decrease in the production of certain substances in the body, which may be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
The compound has been found to exhibit various biochemical and physiological effects. It has been shown to decrease intraocular pressure in animal models of glaucoma, indicating its potential use in the treatment of this disease. It has also been found to exhibit anticonvulsant activity in animal models of epilepsy, suggesting its potential use in the treatment of this condition. In addition, it has been shown to exhibit neuroprotective effects in animal models of Alzheimer's disease, indicating its potential use in the treatment of this disease.

Advantages and Limitations for Lab Experiments

The compound has several advantages for use in laboratory experiments. It is easy to synthesize and purify, and it exhibits potent inhibitory activity against various enzymes. However, it also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 4-bromo-N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide. One direction is to further investigate its mechanism of action and its potential use in the treatment of various diseases. Another direction is to explore its potential use as a lead compound for the development of new drugs with improved efficacy and safety. Additionally, further studies are needed to determine its toxicity and pharmacokinetic profile in humans.

Synthesis Methods

The synthesis of 4-bromo-N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide has been achieved using several methods, including the reaction of 4-bromo-1-ethyl-5-nitro-1H-pyrazole with N-methylbenzenesulfonamide in the presence of a reducing agent such as zinc dust. Another method involves the reaction of 4-bromo-1-ethyl-5-nitro-1H-pyrazole with N-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Scientific Research Applications

The compound has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase and acetylcholinesterase. This makes it a potential candidate for the development of drugs for the treatment of diseases such as glaucoma, epilepsy, and Alzheimer's disease.

properties

IUPAC Name

4-bromo-N-[(4-bromo-2-ethylpyrazol-3-yl)methyl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Br2N3O2S/c1-3-18-13(12(15)8-16-18)9-17(2)21(19,20)11-6-4-10(14)5-7-11/h4-8H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHORNVDMJDQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Br)CN(C)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Br2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide

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